molecular formula C17H23NO4S B2796900 Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2309216-03-1

Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2796900
CAS RN: 2309216-03-1
M. Wt: 337.43
InChI Key: FQPRMLXBNOELPE-UHFFFAOYSA-N
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Description

“Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group with five carbon atoms forming a ring . It also has a phenyl group, which is a ring of six carbon atoms, often known as a benzene ring . The “1,4-thiazepane” part suggests the presence of a seven-membered ring containing a nitrogen and a sulfur atom . The “carboxylate 1,1-dioxide” indicates the presence of a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group) with two additional oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl and phenyl groups are both cyclic, but the phenyl group is planar (flat), while the cyclopentyl group is not . The thiazepane ring adds further complexity, especially with the addition of the phenyl group at the 7-position .


Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on the conditions and reagents present. The phenyl group might undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions, such as esterification or reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties might include the size and shape of its molecules, the types of bonds and functional groups it contains, and its overall charge distribution .

Scientific Research Applications

  • Carboxylic Acid Isostere Applications : Cyclopentane-1,3-diones, which are structurally related to the compound , have been studied as isosteres for the carboxylic acid functional group. These compounds exhibit similar acidity and physical-chemical properties to carboxylic acids and have been used in the design of thromboxane A2 receptor antagonists, demonstrating their potential in medicinal chemistry (Ballatore et al., 2011).

  • Synthesis and Stereochemical Studies : Research on phenyl-substituted cyclopentane and cyclohexane derivatives, which are similar in structure to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, has led to the synthesis of cycloalkane-cis-fused oxazines and oxazepinones. These studies contribute to our understanding of the stereochemistry and potential applications of these cyclic compounds in various chemical syntheses (Stájer et al., 1990).

  • Potential Bio-isostere of Carboxylic Acid : Cyclopentane-1,2-diones, related to the compound , have been evaluated as potential bio-isosteres for the carboxylic acid functional group. These studies focus on their use in drug design, particularly as TP receptor antagonists, indicating their significance in developing new pharmaceuticals (Ballatore et al., 2014).

  • Synthesis of Novel Cyclic Compounds : Research into the generation of benzo[c]cyclopenta[d][1,2]thiazepine 5,5-dioxides and other cyclic compounds, which are structurally related to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, reveals innovative synthetic approaches. These methods, such as palladium-catalyzed reactions, are crucial for the synthesis of complex cyclic structures that could have applications in materials science and pharmacology (Wang et al., 2013).

properties

IUPAC Name

cyclopentyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c19-17(22-15-8-4-5-9-15)18-11-10-16(23(20,21)13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRMLXBNOELPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

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